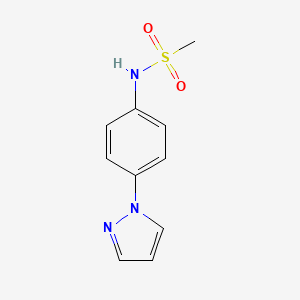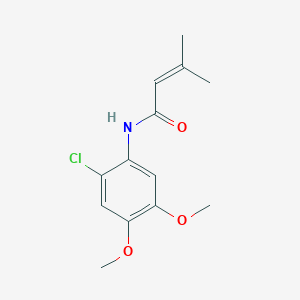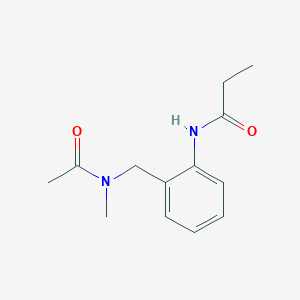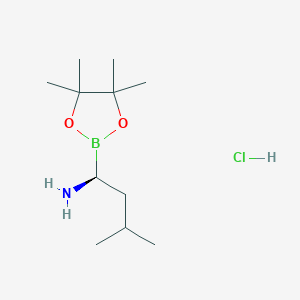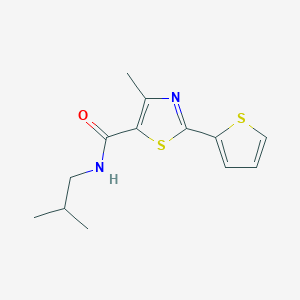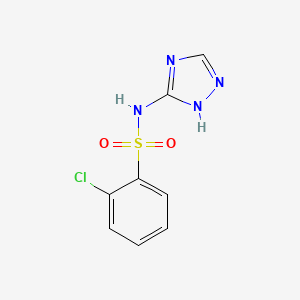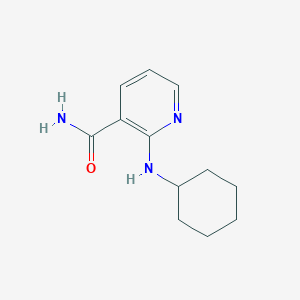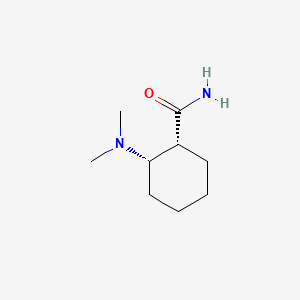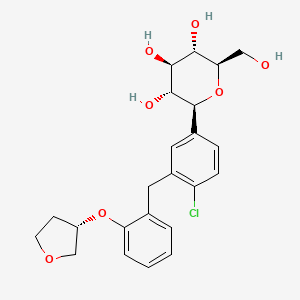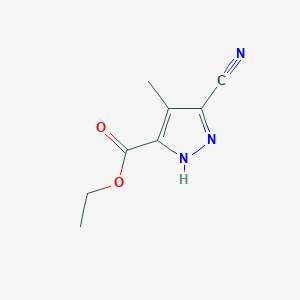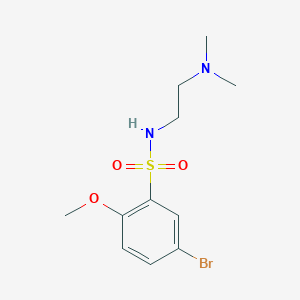
5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and methanol, and reagents like bromine and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, organometallic compounds, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce cyclic compounds with unique properties.
Scientific Research Applications
5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-n-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide include:
- 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide
- 5-Bromo-N,2-dimethylaniline hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17BrN2O3S |
|---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H17BrN2O3S/c1-14(2)7-6-13-18(15,16)11-8-9(12)4-5-10(11)17-3/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
CFXXVYKLHUURBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


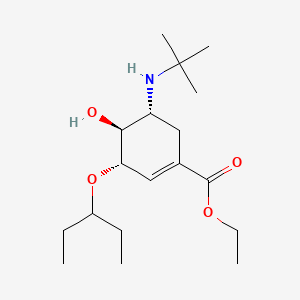
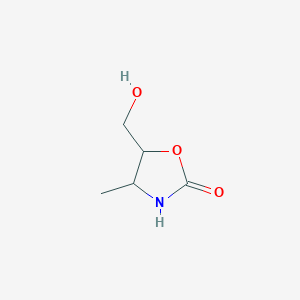
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
